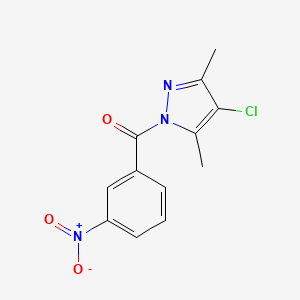

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone

Description

Properties

IUPAC Name |

(4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-7-11(13)8(2)15(14-7)12(17)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCODQNESIWJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323804 | |

| Record name | (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

431914-20-4 | |

| Record name | (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 3-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Oxidizing agents like potassium permanganate (KMnO4).

Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of oxides.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and dimethyl groups on the pyrazole ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects

- Chloro vs. Nitro Groups: The chloro substituent on the pyrazole ring (as in the target compound) is an electron-withdrawing group (EWG), while the nitro group on the phenyl ring further enhances electron deficiency. This contrasts with compounds like (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, where the p-tolyl group (electron-donating methyl) creates a less electron-deficient system. Such differences impact dipole moments and nonlinear optical (NLO) properties, as demonstrated in DFT studies .

Spectroscopic Data

- NMR Profiles: The phenyl-substituted analog, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone (3i), exhibits distinct $ ^1H $ NMR signals at δ 7.51–8.33 ppm for aromatic protons and δ 2.53–2.59 ppm for methyl groups, consistent with the target compound’s expected spectral features .

Antimicrobial Activity

A comparison of antibacterial and antifungal activities is summarized below:

- Antibacterial Trends : Chloro-substituted analogs (e.g., Compound 22) exhibit superior activity over nitro-substituted ones (e.g., Compound 27), likely due to enhanced lipophilicity facilitating membrane penetration .

- Antifungal Potential: Nitro groups may improve redox-mediated mechanisms, as seen in Compound 27’s moderate activity against C. albicans .

Nonlinear Optical (NLO) Properties

DFT studies on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone reveal high polarizability and hyperpolarizability, suggesting the target compound’s nitro group could further enhance NLO performance via increased charge transfer .

Physicochemical Properties

Biological Activity

Overview

(4-Chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a chloro and dimethyl-substituted pyrazole ring linked to a nitrophenyl methanone group, which may contribute to its unique pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 3-nitrobenzoyl chloride in the presence of a base like triethylamine or pyridine. The reaction conditions are crucial for optimizing yield and purity.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₀ClN₃O₃

- Molecular Weight: 273.68 g/mol

Biological Activity

Research suggests that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Studies indicate that this compound shows promising activity against a range of microbial strains. The mechanism may involve interference with microbial cell wall synthesis or inhibition of specific enzymes essential for microbial growth.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various in vitro and in vivo models. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or downregulating inflammatory mediators.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the chloro and dimethyl groups could enhance binding affinity to certain enzymes or receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-3,5-dimethyl-1H-pyrazole | Structure | Similar antimicrobial properties but lacks nitrophenyl methanone |

| (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid | Structure | Exhibits anti-inflammatory activity |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

- Anti-inflammatory Research : In an animal model of inflammation, the compound reduced edema significantly when administered at therapeutic doses. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Q & A

Q. What are the optimized synthetic routes for (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling 4-chloro-3,5-dimethylpyrazole with 3-nitrobenzoyl chloride using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux (70–80°C for 6–8 hours) . Purification is achieved via recrystallization from ethanol or column chromatography. Key parameters affecting yield include:

- Solvent choice : DMF enhances reactivity due to its high polarity.

- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases.

- Temperature control : Prolonged reflux improves coupling efficiency.

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach is essential:

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .

- ¹H/¹³C NMR : Assigns pyrazole ring protons (δ 2.4–2.6 ppm for methyl groups) and aromatic signals (δ 7.5–8.3 ppm for nitrophenyl) .

- Mass spectrometry : EI-MS typically shows molecular ion peaks at m/z 307–310 (M⁺) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at ~1.21 Å) using SHELX software .

Q. What purification strategies are effective for isolating high-purity samples?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >95% purity .

- Column chromatography : Silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) separates impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar byproducts .

Advanced Research Questions

Q. How can conformational analysis elucidate electronic properties?

Methodological Answer: Natural Bond Orbital (NBO) analysis at the B3LYP/6-311G(d,p) level reveals:

- Hyperconjugation : Stabilization of the carbonyl group via σ→π* interactions (energy ~20–25 kcal/mol) .

- Charge distribution : Nitro groups withdraw electron density, increasing pyrazole ring electrophilicity .

- Software : Gaussian 09 or NBO 6.0 packages are used, with visualization in GaussView .

Q. What computational methods predict reactivity and binding affinities?

Methodological Answer:

- DFT studies : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox stability .

- Molecular docking (AutoDock Vina) : Docking into bacterial FabH enzymes (PDB: 1HNJ) predicts antimicrobial activity via binding energy scores (<−7.0 kcal/mol) .

- MD simulations : GROMACS evaluates ligand-protein stability (RMSD <2.0 Å over 50 ns) .

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies show:

- Nitro group position : 3-Nitrophenyl enhances antibacterial activity (MIC 8 µg/mL vs. S. aureus) compared to 4-nitrophenyl derivatives .

- Pyrazole substituents : Chlorine at C4 increases hydrophobicity, improving membrane penetration .

- Table : Biological activity of derivatives

| Derivative | Antibacterial (MIC, µg/mL) | Antifungal (IC₅₀, µM) |

|---|---|---|

| 21 | 16 (E. coli) | 12.5 (C. albicans) |

| 22 | 8 (S. aureus) | 9.8 (A. niger) |

Q. How are contradictions in spectroscopic data resolved?

Methodological Answer:

- NMR signal splitting : Use deuterated solvents (CDCl₃) and 2D-COSY to assign overlapping aromatic protons .

- Mass fragmentation : High-resolution ESI-MS distinguishes isobaric impurities (e.g., m/z 307.05 vs. 307.12) .

- X-ray validation : Compare experimental bond lengths with DFT-optimized structures to confirm assignments .

Q. What solvent systems optimize reaction efficiency?

Methodological Answer:

- Polar aprotic solvents : DMF increases nucleophilicity of pyrazole, achieving yields >70% .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 mins) but lowers yield (~50%) .

- Green alternatives : Ethanol/water mixtures (7:3) under ultrasound improve sustainability (yield ~65%) .

Q. How is experimental phasing applied in crystallography?

Methodological Answer:

Q. What strategies assess oxidative stability under storage?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .

- HPLC-MS monitoring : Track nitro group reduction (peaks at m/z 277 for de-nitrated product) over 6 months .

- Light exposure tests : UV-Vis spectroscopy detects photodegradation (λₘₐₓ shifts from 320 nm to 290 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.